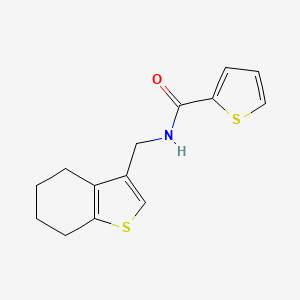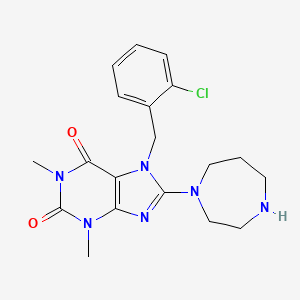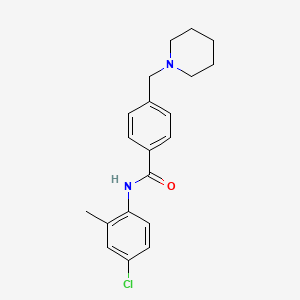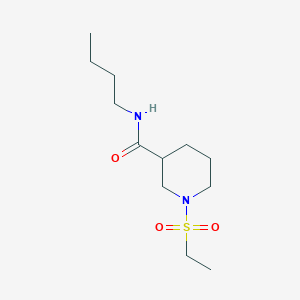![molecular formula C11H23N3O3S B4443750 1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4443750.png)
1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide, also known as DMP785, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain. DMP785 has been widely used in scientific research to investigate the function of the NMDA receptor and its involvement in various physiological and pathological processes.
Mécanisme D'action
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. It plays a crucial role in the regulation of synaptic plasticity and memory formation in the brain. 1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate and glycine binding sites. This leads to a decrease in the activity of the receptor and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory. It has also been shown to reduce the release of glutamate and other excitatory neurotransmitters, leading to a decrease in excitotoxicity and neurodegeneration. In addition, this compound has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to specifically target the NMDA receptor and investigate its role in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other ion channels and receptors, which could confound the results of experiments.
Orientations Futures
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective and potent NMDA receptor antagonists that could be used as therapeutic agents for various neurological disorders. Finally, there is a need for further research on the safety and efficacy of NMDA receptor antagonists in humans, particularly in the context of pain management and anesthesia.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes, such as learning and memory, synaptic plasticity, neurodegenerative diseases, and pain perception. It has been shown to block the activity of the NMDA receptor in a dose-dependent manner, leading to a decrease in excitatory neurotransmission and synaptic plasticity.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-4-7-12-11(15)10-5-8-14(9-6-10)18(16,17)13(2)3/h10H,4-9H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXPTCCQKGTLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4443685.png)

![3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443694.png)
![N-cyclopropyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443698.png)

![2-phenyl-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4443701.png)
![4-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4443702.png)
![N-(3-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4443705.png)


![N-(5-chloro-2-pyridinyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4443725.png)
![1-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B4443728.png)
![N-(2-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443765.png)
